![molecular formula C19H17BF2N2 B3026116 (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron CAS No. 2383063-37-2](/img/structure/B3026116.png)
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Vue d'ensemble
Description
The compound (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron is also known as Difluoro 2- 1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl -3,5-dimethyl-1H-pyrrolato-N boron . It has a molecular weight of 262.11 and its empirical formula is C14H17BF2N2 . This compound is used in photonic and optical materials .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a boron atom, two fluorine atoms, and two nitrogen atoms, along with carbon and hydrogen . More detailed structural analysis would require advanced computational chemistry tools.Physical And Chemical Properties Analysis
This compound has a melting point of 262-266 °C . It is a powder form and its fluorescence is λex 493 nm; λem 504 nm in methanol .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
STY-BODIPY has gained attention in the field of solar energy conversion due to its remarkable properties. These include good fluorescence quantum yield, broad absorption with a high molar extinction coefficient, excellent photochemical and thermal stability, and strong near-infrared (NIR) absorption/emission. Researchers have explored STY-BODIPY derivatives for use as sensitizers in DSSCs, where they efficiently capture sunlight and convert it into electricity. The unique electronic structure of STY-BODIPY allows for efficient charge separation and transport within the solar cell, making it a promising candidate for next-generation photovoltaic devices .
Photodynamic Therapy (PDT)
STY-BODIPY exhibits strong NIR absorption, which is advantageous for photodynamic therapy—a cancer treatment that uses light-activated compounds to selectively destroy cancer cells. In PDT, a photosensitizer (like STY-BODIPY) is administered to the patient and accumulates in tumor tissues. When exposed to specific wavelengths of light, the photosensitizer generates reactive oxygen species, leading to localized cell damage and tumor destruction. STY-BODIPY’s photostability and NIR absorption make it an attractive candidate for targeted PDT applications .
Nonlinear Optics
BODIPY dyes, including STY-BODIPY, are valuable chromophores for nonlinear optical applications. Their strong absorption and fluorescence properties allow them to be used in devices such as optical switches, frequency converters, and modulators. Researchers have explored STY-BODIPY derivatives for enhancing nonlinear optical effects due to their unique electronic structure and tunable properties .
Chemosensors
STY-BODIPY can act as a chemosensor—a molecule that selectively detects and responds to specific analytes. Researchers have functionalized STY-BODIPY derivatives to detect metal ions, pH changes, and other chemical species. These sensors find applications in environmental monitoring, biological assays, and drug development .
Bioimaging
Due to its excellent fluorescence properties, STY-BODIPY serves as a powerful bioimaging agent. It can selectively label cellular structures, visualize biological processes, and track specific molecules within living organisms. Researchers use STY-BODIPY for fluorescence microscopy, live-cell imaging, and in vivo studies .
Electron-Transporting Materials
STY-BODIPY derivatives have been investigated as electron-transporting materials in organic electronic devices. Their ability to efficiently transport charge carriers makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .
Orientations Futures
Propriétés
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMCBDAQPKMBB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



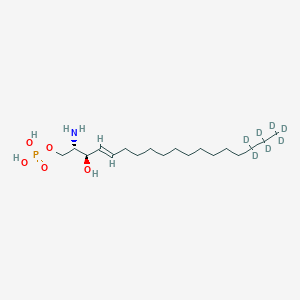
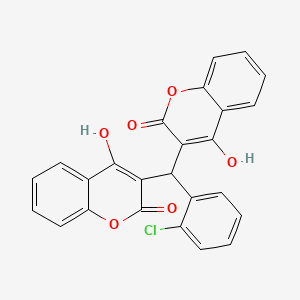
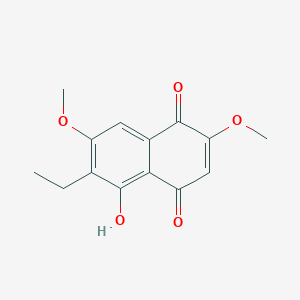

![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)
![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
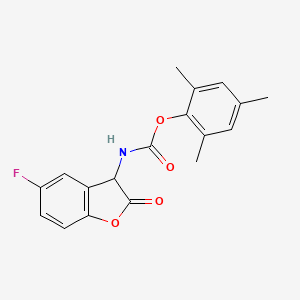


![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)
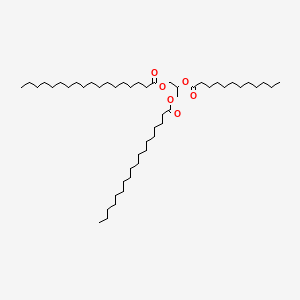
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
